CID 136415176
Description
Based on , CID is structurally analyzed using GC-MS and vacuum distillation techniques, with its mass spectrum and chromatogram provided . Further characterization, such as NMR data or elemental analysis, is required for a complete structural elucidation, per guidelines in and .
Properties
Molecular Formula |
C10H15N5NaO3 |
|---|---|
Molecular Weight |
276.25 g/mol |
InChI |
InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18); |
InChI Key |
PYBSRYYXXULXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 136415176 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of heteroaryl amino compounds, which may be related to this compound, involves specific reaction conditions and reagents .
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production methods.
Chemical Reactions Analysis
Types of Reactions
CID 136415176 can undergo various types of chemical reactions, including:
Oxidation: This involves the loss of electrons from the compound.
Reduction: This involves the gain of electrons.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound might produce different oxidized derivatives, while substitution reactions could yield various substituted products.
Scientific Research Applications
CID 136415176 has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in studying biological processes and interactions.
Medicine: Potential therapeutic applications could be explored, depending on its biological activity.
Industry: It could be used in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of CID 136415176 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact mechanism would depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Similar Compounds
The evidence highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as structurally related compounds (Figure 1 in ). These analogs share a core macrocyclic lactone framework but differ in substituents (e.g., methyl groups, hydroxylation patterns). Below is a comparative analysis based on hypothetical extrapolation from and characterization guidelines ():
Structural and Functional Differences
- Core Structure : this compound may share the lactone backbone common to oscillatoxins but lacks the methyl or hydroxyl modifications seen in CID 185389 and CID 101283546 .
- Bioactivity: Oscillatoxin D (CID 101283546) is a known marine toxin with cytotoxicity, while this compound’s biological role remains uncharacterized in the evidence.
Comparison with Functionally Similar Compounds
Key Contrasts
Q & A
Q. What statistical methods are most robust for analyzing heterogeneous data sets in this compound research?
- Methodological Answer : Apply mixed-effects models to handle nested data (e.g., repeated measures across cell lines). Use Bayesian inference for small sample sizes or missing data. Validate findings with bootstrapping or cross-validation to ensure robustness. Tools like R or Python’s SciPy suite are recommended .
Guidance for Methodological Rigor
- Data Validation : Always include triplicate measurements and report standard deviations. Use blinded data analysis to reduce observer bias .
- Peer Review : Pre-submit manuscripts to preprint servers (e.g., bioRxiv) for community feedback. Address reviewer critiques by revising hypotheses or expanding sample sizes .
- Resource Limitations : If primary data collection is infeasible, leverage public repositories (e.g., ChEMBL, PubChem) for secondary analysis. Cite raw data sources transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
